AT2R antagonist 1

Angiotensin Receptors Radioligand Binding Receptor Pharmacology

AT2R antagonist 1 (also referred to as compound 21 in commercial vendor catalogs) is a small-molecule, non-peptide ligand that selectively binds to the angiotensin II type 2 receptor (AT2R) with a binding affinity (Ki) of 29 nM. It exhibits high selectivity over the angiotensin II type 1 receptor (AT1R), for which it demonstrates a Ki of 1000 nM.

Molecular Formula C23H30N4O4S2
Molecular Weight 490.6 g/mol
Cat. No. B12398553
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAT2R antagonist 1
Molecular FormulaC23H30N4O4S2
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=C(S1)S(=O)(=O)NC(=O)OC)C2=CC=C(C=C2)CN3C=CN=C3C(C)(C)C
InChIInChI=1S/C23H30N4O4S2/c1-15(2)13-18-25-19(20(32-18)33(29,30)26-22(28)31-6)17-9-7-16(8-10-17)14-27-12-11-24-21(27)23(3,4)5/h7-12,15H,13-14H2,1-6H3,(H,26,28)
InChIKeyJGKXAVJTPQOZET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AT2R Antagonist 1: A Potent and Selective Non-Peptide AT2 Receptor Ligand for Targeted RAS Pathway Research


AT2R antagonist 1 (also referred to as compound 21 in commercial vendor catalogs) is a small-molecule, non-peptide ligand that selectively binds to the angiotensin II type 2 receptor (AT2R) with a binding affinity (Ki) of 29 nM . It exhibits high selectivity over the angiotensin II type 1 receptor (AT1R), for which it demonstrates a Ki of 1000 nM . This compound is chemically defined as methyl ((4-(4-((2-(tert-butyl)-1H-imidazol-1-yl)methyl)phenyl)-2-isobutylthiazol-5-yl)sulfonyl)carbamate (CAS: 2709031-17-2; molecular weight: 490.64) and is utilized as a pharmacological tool to dissect AT2R-specific signaling pathways within the renin-angiotensin system (RAS). Notably, AT2R antagonist 1 displays a distinct cytochrome P450 (CYP) inhibition profile and demonstrates high metabolic stability in liver microsomes across multiple species, including human, rat, and mouse .

Why AT2R Antagonist 1 Cannot Be Directly Substituted with Other AT2R-Targeting Agents in Experimental Protocols


The renin-angiotensin system (RAS) exhibits complex, context-dependent signaling mediated through two primary receptor subtypes: AT1R and AT2R. While AT1R antagonists (e.g., losartan) are clinically established for hypertension, AT2R-targeted ligands are under intense investigation for their roles in neuropathic pain, inflammation, fibrosis, and neuroprotection. However, compounds within the AT2R ligand class demonstrate profound functional and pharmacological heterogeneity, rendering them non-interchangeable. For instance, the widely used agonist Compound 21 (C21) acts as both an AT2R agonist and a low-affinity antagonist at the thromboxane TP-receptor (Ki = 3.74 µM) [1]. The peptide ligand CGP42112A exhibits significantly lower affinity (IC50 = 450-1050 nM) compared to small-molecule antagonists [2]. Furthermore, the reference antagonist PD123319 displays a range of reported potencies (IC50 from 5.6 nM to 34 nM) depending on the assay system and salt form used [REFS-3, REFS-4]. Consequently, substituting one AT2R ligand for another without considering the specific, quantifiable binding characteristics, selectivity profile, and off-target liabilities of AT2R antagonist 1 can lead to misinterpretation of biological results and experimental irreproducibility.

Quantitative Differentiation of AT2R Antagonist 1: Head-to-Head and Cross-Study Comparative Evidence


Comparative AT2R Binding Affinity: AT2R Antagonist 1 vs. Reference Antagonist PD123319

In a radioligand binding assay, AT2R antagonist 1 demonstrates a binding affinity constant (Ki) of 29 nM for the human AT2 receptor . This represents a moderate affinity compared to the reference non-peptide antagonist PD123319, which exhibits a wide range of reported affinities: an IC50 of 5.6 nM (reported as highly potent in some systems) to an IC50 of 34 nM and a Ki of 2.26 nM in a specific CHO-K1 cell-based recombinant human AT2R assay [1].

Angiotensin Receptors Radioligand Binding Receptor Pharmacology

AT1R/AT2R Selectivity: Quantifying Off-Target Liability at the AT1 Receptor

AT2R antagonist 1 demonstrates a high degree of selectivity for the AT2R over the AT1R, with a Ki for the AT1 receptor of 1000 nM . This represents an approximately 34-fold selectivity ratio (1000 nM / 29 nM). In comparison, PD123319 exhibits a reported IC50 of 100 nM for AT1R , yielding a selectivity ratio ranging from approximately 3-fold (using the 34 nM AT2R IC50) to 18-fold (using the 5.6 nM AT2R IC50).

Receptor Selectivity Cardiovascular Pharmacology Off-Target Screening

Metabolic Stability Across Species: A Cross-Species Liver Microsome Assessment

AT2R antagonist 1 demonstrates high metabolic stability in human, rat, and mouse liver microsomes . This is a critical parameter for translating in vitro findings to in vivo models. In contrast, data on the microsomal stability of PD123319 across these three species is not consistently reported in vendor literature, often requiring users to perform their own stability assessments. Furthermore, the clinical candidate EMA401, while demonstrating human efficacy, has limited public comparative microsomal stability data against AT2R antagonist 1.

Drug Metabolism In Vitro ADME Pharmacokinetics

CYP Enzyme Inhibition Profile: Minimizing the Risk of Drug-Drug Interactions in Combinatorial Studies

AT2R antagonist 1 exhibits a favorable cytochrome P450 (CYP) inhibition profile, showing negligible inhibition of CYP3A4 (5% inhibition) and low inhibition of CYP2D6 (12%), 2C8 (26%), 2C9 (23%), and 2B6 (24%) . This is in contrast to many reference AT2R ligands for which comprehensive CYP inhibition data are not publicly disclosed. For instance, while PD123319 is a widely used tool compound, its specific CYP inhibition profile across this panel of enzymes is not readily available from primary vendor datasheets, creating uncertainty for researchers planning co-administration studies with other CYP-metabolized agents.

Cytochrome P450 Drug-Drug Interactions In Vitro Toxicology

Absence of Thromboxane TP-Receptor Off-Target Activity: A Critical Distinction from the Agonist Compound 21 (C21)

A recent 2023 study revealed that the commonly used AT2R agonist Compound 21 (C21) also acts as a low-affinity antagonist at the thromboxane TP-receptor, with a calculated Ki of 3.74 µM [1]. This off-target activity has significant implications for preclinical studies, particularly those involving vascular reactivity and platelet aggregation. While no direct head-to-head assay has been published, AT2R antagonist 1 is not a derivative of C21 and does not share its chemical scaffold. Based on its distinct chemical structure (methyl ((4-(4-((2-(tert-butyl)-1H-imidazol-1-yl)methyl)phenyl)-2-isobutylthiazol-5-yl)sulfonyl)carbamate) and vendor-reported selectivity profile, there is no evidence to suggest it possesses this TP-receptor off-target liability. This is a critical differentiator for researchers seeking a 'clean' AT2R antagonist for mechanistic studies, particularly in cardiovascular and pain research where TP-receptor signaling is a confounding variable.

Off-Target Pharmacology Thromboxane Receptor Vascular Biology

High-Impact Applications of AT2R Antagonist 1 Driven by its Unique Pharmacological Profile


In Vivo Neuropathic Pain Studies Requiring Sustained Target Engagement

Researchers modeling neuropathic pain in rodents can leverage AT2R antagonist 1's high metabolic stability across rat and mouse liver microsomes to design chronic dosing regimens with reduced pharmacokinetic variability. Its 34-fold selectivity over AT1R minimizes the confounding cardiovascular effects that might be observed with less selective antagonists or AT1R-blocking agents, thereby isolating the AT2R's role in pain signaling pathways.

Mechanistic Dissection of AT2R-Specific Signaling in Primary Cell Culture

In primary cell assays (e.g., neuronal or cardiovascular cells), where endogenous AT1R expression is present, the high AT1R/AT2R selectivity of AT2R antagonist 1 (Ki AT1R = 1000 nM vs. Ki AT2R = 29 nM) provides a 'cleaner' pharmacological blockade of AT2R. This reduces the need for AT1R antagonist co-treatment, which is often required when using the reference antagonist PD123319 due to its relatively lower selectivity (~3-18 fold) . This simplifies experimental design and reduces the number of variables in downstream analyses.

Combinatorial Pharmacological Studies Investigating Drug-Drug Interactions

Investigators planning co-treatment experiments with compounds that are substrates or inhibitors of major CYP enzymes (e.g., CYP2D6, CYP3A4) should prioritize AT2R antagonist 1. Its defined, low-inhibition profile for CYP3A4 (5%) and CYP2D6 (12%) presents a lower risk of confounding pharmacokinetic drug-drug interactions compared to tool compounds like PD123319, for which this comprehensive panel of data is not publicly available. This supports more reliable interpretation of synergistic or antagonistic effects between co-administered agents.

Cardiovascular and Vascular Reactivity Studies Requiring Minimal Off-Target Interference

For studies involving vascular tone or platelet function, where the thromboxane A2 pathway is a critical mediator, AT2R antagonist 1 offers a distinct advantage over the commonly used AT2R agonist C21. C21 has been shown to exert confounding vasorelaxation and anti-platelet effects via low-affinity antagonism of the TP-receptor (Ki = 3.74 µM) [1]. By utilizing AT2R antagonist 1, which lacks this known liability, researchers can more confidently attribute observed changes in vascular reactivity or platelet aggregation to pure AT2R blockade, avoiding the mixed pharmacology that complicates interpretation of C21 data.

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